6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to have a broad range of biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Tfmp derivatives are known to have a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the biological activities of tfmp derivatives can be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drug candidates with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 6-position.
5-(trifluoromethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 5-position.
6-methylpyridine-3-carboxylic acid: Lacks the trifluoromethyl group
Uniqueness
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can affect its reactivity and interaction with other molecules .
Properties
CAS No. |
1211539-77-3 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
AVWRXCJDAGKYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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